Alfuzosin is a synthetic quinazoline derivative that acts as a selective α1-adrenoceptor antagonist, particularly in tissues of the lower urinary tract []. While not specific to a particular α1-adrenoceptor subtype, it exhibits a higher concentration in the prostate compared to plasma in individuals with benign prostatic hyperplasia (BPH) []. It is used in scientific research to investigate the role of α1-adrenoceptors in various physiological processes.
Alfuzosin functions as a competitive antagonist of α1-adrenoceptors, primarily affecting those in the prostate, prostatic capsule, bladder base, and proximal urethra []. By binding to these receptors, it inhibits the binding of endogenous agonists like norepinephrine, thereby reducing smooth muscle tone in these areas [, ]. This mechanism leads to a decrease in urethral pressure and resistance, bladder outlet resistance, and bladder instability [].
Alfuzosin can be employed to study the role of α1-adrenoceptors in various physiological processes, particularly those related to the genitourinary system. For instance, studies have used alfuzosin to investigate the contribution of α1-adrenoceptors to urethral pressure and resistance [, ].
Research has examined the combined effects of alfuzosin with other drugs like tadalafil (a phosphodiesterase type 5 inhibitor) on human detrusor and prostatic tissues []. This in vitro study revealed that alfuzosin and tadalafil exert an additive effect on inhibiting adrenergic smooth muscle tone in the prostate and enhancing adrenergic relaxation of the detrusor []. Such findings contribute to understanding the potential benefits of combination therapies for conditions like LUTS and erectile dysfunction.
Alfuzosin has provided insights into the complexities of cardiac repolarization. While initially believed to lack nonclinical signals of QT risk, further research demonstrated that alfuzosin prolongs action potential duration and QT interval in rabbit models at clinically relevant concentrations []. This effect was attributed to an increase in sodium current (hNav1.5) rather than the typical mechanism of blocking hKv11.1 potassium current []. This discovery highlights alfuzosin's unique influence on cardiac electrophysiology.
Given the promising results of combining alfuzosin with drugs like tadalafil [, ], further research could focus on evaluating the efficacy and safety of such combinations in clinical trials, potentially leading to improved treatment strategies for conditions like LUTS and ED.
Research suggests that alfuzosin can increase stone expulsion rates and shorten passage times for distal ureteral stones [, , ]. Continued research could solidify alfuzosin's role in this area and refine treatment protocols.
Given its unusual mechanism of action on cardiac ion channels [], further investigation into the potential risks and benefits of alfuzosin's effect on cardiac repolarization is warranted, particularly in individuals with pre-existing cardiac conditions.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2